molecular formula C13H17N3O B15245886 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one

1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one

Cat. No.: B15245886
M. Wt: 231.29 g/mol
InChI Key: AWDVIRKNWPTGKA-UHFFFAOYSA-N
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Description

1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-b]pyridazine core, makes it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired pyrazolopyridazine core. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using robust Sonogashira coupling procedures .

Chemical Reactions Analysis

1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolopyridazine ring, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at histamine H3 receptors or as an inhibitor of cyclooxygenase-2, thereby modulating inflammatory responses and neurotransmitter release . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Biological Activity

1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one is a compound that has garnered attention for its potential therapeutic applications due to its unique pyrazolo-pyridazine structure. This article delves into its biological activity, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₄, and it possesses a CAS number of 1710195-31-5. The compound's structure is characterized by a pyrazolo[1,5-b]pyridazine ring system, which is substituted with an isopropyl group and a 2-methylpropan-1-one moiety. This configuration is significant for its biological activity and pharmacological properties .

Phosphodiesterase Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which play critical roles in various signaling pathways. By inhibiting these enzymes, the compound can modulate cyclic nucleotide levels, thus influencing cellular signaling pathways related to pain perception and inflammation .

Interaction with Neurotransmitter Systems

Preliminary studies suggest that this compound may also interact with neurotransmitter systems, contributing to its analgesic and anti-inflammatory effects . The modulation of neurotransmitters can lead to significant therapeutic outcomes in conditions such as neuropathic pain and other inflammatory disorders .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Description Reference
Phosphodiesterase InhibitionModulates cAMP/cGMP levels affecting various signaling pathways
Analgesic EffectsPotential in treating neuropathic pain through neurotransmitter modulation
Anti-inflammatory EffectsMay reduce inflammation via cyclic nucleotide pathways

Case Studies and Research Findings

Research indicates that the compound shows promise in several therapeutic areas:

  • Neuropathic Pain : Studies have demonstrated enhanced potency in animal models for neuropathic pain treatment when using the (S)-enantiomer of the compound. This enantiomer exhibits significantly higher bioavailability compared to its counterpart .
  • Inflammation : In vivo studies have shown that the compound can effectively reduce markers of inflammation, suggesting potential applications in treating inflammatory diseases .
  • Comparative Analysis : A comparison with similar compounds highlights the unique pharmacological properties of this compound. For instance:
    Compound Name Key Features Mechanism of Action
    IbudilastNonselective PDE inhibitor for asthma treatmentSimilar core structure but different substituents
    RolipramSelective PDE4 inhibitor used in depression treatmentDifferentiates in specificity
    ApremilastPDE4 inhibitor for psoriatic arthritisShares mechanism but distinct structure

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-methyl-1-(2-propan-2-ylpyrazolo[1,5-b]pyridazin-3-yl)propan-1-one

InChI

InChI=1S/C13H17N3O/c1-8(2)12-11(13(17)9(3)4)10-6-5-7-14-16(10)15-12/h5-9H,1-4H3

InChI Key

AWDVIRKNWPTGKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=C1C(=O)C(C)C)C=CC=N2

Origin of Product

United States

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